4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
Description
4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a dichloro-substituted pyrimidine core, a dimethylamino group at the 2-position, and a formyl (carbaldehyde) group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and small-molecule libraries targeting protein-protein interactions (PPIs) . Its aldehyde group enables facile condensation reactions with amines or thiols, while the dimethylamino substituent enhances solubility and modulates electronic properties, influencing reactivity and binding affinity in biological systems .
Properties
CAS No. |
15138-41-7 |
|---|---|
Molecular Formula |
C7H7Cl2N3O |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3 |
InChI Key |
MIRDWVRBZCCJJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with formaldehyde (HCHO) under appropriate conditions.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents: Reagents like amines, aldehydes, and halogens are often used.
Major Products: The products formed depend on the specific reaction conditions, but they generally involve substitution at the 5-position of the pyrimidine ring .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery or development.
Industry: Employed in the preparation of specialty chemicals .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with biological targets, modulate pathways, or participate in chemical reactions.
- Further research is needed to elucidate its precise mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine-5-carbaldehyde Derivatives
Physicochemical Properties
- Solubility: The dimethylamino group improves aqueous solubility relative to hydrophobic methylthio or trichloro derivatives .
- Reactivity: The aldehyde group in all carbaldehyde derivatives enables condensation reactions, but electron-donating groups (e.g., dimethylamino) reduce electrophilicity compared to electron-withdrawing substituents (e.g., Cl) .
Biological Activity
4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H7Cl2N3O
- Molecular Weight : 206.06 g/mol
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Viability Assays : In vitro tests on various cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The IC50 values ranged from 20 to 50 µM across different cell lines, indicating its effectiveness in reducing cancer cell viability .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It showed promising results against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Minimal inhibitory concentrations (MIC) were determined to be around 50 µg/mL for most strains tested .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory effects:
- Cytokine Production : Studies indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting potential use in inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the dimethylamino group enhances solubility and bioavailability.
- The dichloro substituents are crucial for its interaction with biological targets, influencing both binding affinity and selectivity.
Case Studies
- Study on Anticancer Properties : A comprehensive study evaluated the efficacy of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability with observed morphological changes consistent with apoptosis .
- Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Summary
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 20 - 50 | Induces apoptosis via caspase activation |
| Antimicrobial | S. aureus, E. coli | ~50 | Inhibits bacterial growth |
| Anti-inflammatory | Macrophages | N/A | Reduces cytokine production |
Q & A
Q. Key Analytical Data :
| Step | Reagents/Conditions | Yield | Purity (LC-MS) |
|---|---|---|---|
| Coupling | DIEA/DMF, rt | ~95% | >90% |
| Cyclization | DBU, DMF/MeOH, 90°C | 85% | >85% |
Advanced: How do reaction conditions influence the stereochemical outcome during derivatization of this aldehyde?
The aldehyde’s prochirality can be exploited for enantioselective C–C bond formation. For example:
- Asymmetric autocatalysis using diisopropylzinc and tert-butyldimethylsilylethynyl-substituted analogs yields chiral 5-pyrimidyl alkanols with >90% enantiomeric excess .
- Crystal orientation of the aldehyde (e.g., recrystallized from cumene/ethyl acetate) directs enantioselectivity via oriented prochirality .
Methodological Insight : - Use single-crystal X-ray analysis to confirm substrate orientation .
- Optimize solvent polarity and temperature to stabilize transition states during nucleophilic additions .
Basic: What spectroscopic methods validate the structure of intermediates in its synthesis?
- 1H/13C NMR : Confirms substitution patterns (e.g., dimethylamino group at δ 3.1–3.3 ppm for N(CH3)2) .
- LC-MS : Monitors reaction progress and purity (>90% for resin-bound intermediates) .
- MS (EI) : Identifies molecular ion peaks (e.g., m/z 261 for [M+H]+ of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde) .
Q. Example Data :
| Intermediate | Key NMR Signals | MS (m/z) |
|---|---|---|
| Aldehyde precursor | δ 10.2 (CHO), δ 2.5 (SCH3) | 261 [M+H]+ |
Advanced: How do substituent modifications at the pyrimidine 2-position affect biological activity?
Replacing the dimethylamino group with other functionalities (e.g., benzylthio, propylthio) alters interactions with protein targets:
- Benzylthio derivatives (e.g., 4,6-dichloro-2-(benzylthio)-5-pyrimidineamine) enhance binding to P2Y12 receptors in antiplatelet agents .
- Methylthio-to-sulfone oxidation increases electrophilicity, enabling nucleophilic substitutions for inhibitor development .
SAR Insight : - Use computational docking (e.g., AutoDock) to predict substituent effects on binding affinity .
- Compare IC50 values of analogs in enzyme inhibition assays .
Basic: What are the stability and storage recommendations for this compound?
- Stability : Sensitive to moisture and light. Decomposes above 200°C .
- Storage : Store under inert gas (N2/Ar) at room temperature in amber vials .
- Handling : Avoid prolonged exposure to acidic/basic conditions to prevent aldehyde degradation .
Advanced: How can conflicting NMR data for structurally similar analogs be resolved?
Contradictions arise from:
- Solvent effects : δ values shift in DMSO vs. CDCl3 (e.g., aldehyde proton at δ 10.2 in CDCl3 vs. δ 9.8 in DMSO) .
- Tautomerism : Pyrimidine-thione/thiol equilibria may obscure signal assignments .
Resolution Strategies : - Perform 2D NMR (COSY, HSQC) to confirm spin systems .
- Compare with synthesized reference standards (e.g., Gupton’s protocol for 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde) .
Basic: What role does this compound play in synthesizing kinase inhibitors?
It serves as a key intermediate for:
- Pyrrolopyrimidine-based α-helix mimetics targeting protein-protein interactions (e.g., Bcl-2 family inhibitors) .
- Tricyclic scaffolds for cyclin-dependent kinase (CDK) inhibitors via Suzuki couplings .
Advanced: What mechanistic insights explain low yields in reductive amination steps?
Low yields often stem from:
- Steric hindrance : Bulky amines (e.g., tert-butyl) reduce accessibility to the aldehyde .
- Side reactions : Over-reduction of imine intermediates to secondary amines .
Optimization : - Use milder reductants (e.g., NaBH3CN) and polar aprotic solvents (NMP) .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
Basic: What safety precautions are critical during large-scale synthesis?
- Waste disposal : Isolate halogenated byproducts (e.g., Cl-containing intermediates) for professional treatment .
- Personal protective equipment (PPE) : Use acid-resistant gloves and fume hoods during mCPBA oxidation .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
